N-tert-Butylbutylamine
Description
N-tert-Butylbutylamine (CAS: 16486-74-1) is a branched secondary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol . Structurally, it consists of a tert-butyl group [(CH₃)₃C–] attached to the nitrogen atom of a butylamine chain. This compound is also referred to as N-Butyl-tert-butylamine or 1-Butanamine, N-(1,1-dimethylethyl)- in IUPAC nomenclature .
Properties
CAS No. |
16486-74-1 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N-tert-butylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-9-8(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
VACPZDQXUAOTFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(C)(C)C |
Canonical SMILES |
CCCCNC(C)(C)C |
Other CAS No. |
16486-74-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Physical Properties
Branching Effects :
- This compound and N-Methyl-tert-butylamine share the bulky tert-butyl group, which reduces intermolecular hydrogen bonding compared to linear amines like n-Butylamine . This results in lower boiling points for branched amines (e.g., N-Methyl-tert-butylamine: 67–69 °C) compared to n-Butylamine (~78 °C) .
- The density of N-Methyl-tert-butylamine (0.727 g/mL) is lower than n-Butylamine (0.74 g/mL), reflecting reduced molecular packing efficiency due to branching .
Substituent Influence :
- N-Benzyl-tert-butylamine incorporates a benzyl group, increasing molecular weight (163.26 g/mol) and likely raising boiling points compared to alkyl-substituted analogs. However, specific data are unavailable .
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